molecular formula C20H24N2O5S B7681336 [2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate

[2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate

Cat. No. B7681336
M. Wt: 404.5 g/mol
InChI Key: QLSDAZZAHBLUEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate, also known as Compound A, is a novel small molecule that has shown potential in various scientific research applications.

Mechanism of Action

The mechanism of action of [2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate A is not fully understood, but it is believed to act through multiple pathways. In cancer cells, [2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate A has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. In inflammation research, [2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate A has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In neurodegenerative disorder research, [2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate A has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the protection against oxidative stress.
Biochemical and Physiological Effects:
[2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate A has been shown to have various biochemical and physiological effects. In cancer research, [2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate A has been found to induce apoptosis and inhibit angiogenesis. In inflammation research, [2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate A has been shown to reduce the production of pro-inflammatory cytokines. In neurodegenerative disorder research, [2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate A has been shown to protect against neurotoxicity and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using [2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate A in lab experiments is its ability to target multiple pathways involved in various diseases. Another advantage is its relatively low toxicity compared to other small molecules. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the study of [2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate A. One direction is to further investigate its mechanism of action and identify specific targets for its therapeutic use. Another direction is to study its potential use in combination with other small molecules or existing therapies. Additionally, research can focus on optimizing the synthesis method and developing more potent derivatives of [2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate A. Overall, the study of [2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate A holds promise for the development of new therapeutic agents for various diseases.

Synthesis Methods

[2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate A can be synthesized using a multi-step process that involves the reaction of 3-(methylsulfamoyl)benzoic acid with 2-amino-2-(4-phenylbutan-2-ylamino)acetic acid. The resulting intermediate is then treated with acetic anhydride to form [2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate A.

Scientific Research Applications

[2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate A has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, [2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate A has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that [2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate A can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, [2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate A has been shown to protect against neurotoxicity and improve cognitive function.

properties

IUPAC Name

[2-oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-15(11-12-16-7-4-3-5-8-16)22-19(23)14-27-20(24)17-9-6-10-18(13-17)28(25,26)21-2/h3-10,13,15,21H,11-12,14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSDAZZAHBLUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)COC(=O)C2=CC(=CC=C2)S(=O)(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate

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